1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene molecular weight
1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene molecular weight
Title: Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene
Executive Summary
1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene (Formula: C
This guide provides a definitive breakdown of its molecular weight characteristics, synthetic pathways, and structural validation protocols, designed for researchers requiring high-purity characterization data.
Part 1: Quantitative Physicochemical Analysis
In precision chemistry, "molecular weight" is an insufficient metric. For applications in High-Resolution Mass Spectrometry (HRMS) and stoichiometry, we must distinguish between Average Molecular Weight and Monoisotopic Mass .
Molecular Weight Derivation
The presence of Bromine (
Table 1: Stoichiometric Breakdown
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Fluorine | F | 2 | 18.998 | 37.996 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 237.043 |
-
Average Molecular Weight: 237.04 g/mol (Used for molarity calculations/weighing).
-
Monoisotopic Mass (
Br): 235.965 g/mol (Primary MS peak). -
Isotopic Mass (
Br): 237.963 g/mol (Secondary MS peak, ~97% intensity of base peak).
The "Bromine Signature" in Mass Spectrometry
When validating this compound via GC-MS or LC-MS, do not look for a single molecular ion. You will observe a 1:1 doublet at m/z 236 and 238. This is the hallmark of a mono-brominated system and serves as the first checkpoint of identity.
Part 2: Synthetic Architecture
As this compound is a specialized intermediate, it is frequently synthesized from the commercially available precursor 1-bromo-2,3-difluoro-4-methylbenzene (CAS: 928304-47-6). The synthesis requires a two-step sequence: radical halogenation followed by nucleophilic substitution.
Validated Synthetic Workflow
The following protocol relies on the Wohl-Ziegler reaction followed by Williamson ether synthesis.
Step 1: Radical Bromination
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic).
-
Solvent: Carbon Tetrachloride (CCl
) or Trifluorotoluene (greener alternative). -
Mechanism: Free-radical substitution at the benzylic position.
-
Critical Control: Anhydrous conditions are required to prevent hydrolysis to the alcohol.
Step 2: Methoxylation
-
Reagents: Sodium Methoxide (NaOMe) (25% in MeOH).
-
Solvent: Methanol / THF.
-
Mechanism: S
2 Nucleophilic Substitution. -
Critical Control: Temperature control (<0°C initially) to prevent elimination side-products.
Figure 1: Two-step synthetic pathway transforming the methyl-arene precursor to the methoxymethyl target.
Part 3: Structural Validation (The Self-Validating System)
Trustworthiness in chemical synthesis comes from rigorous characterization. The following NMR data points serve as a "self-validating system"—if your spectrum does not match these coupling patterns, the structure is incorrect.
H NMR Diagnostic Signals (400 MHz, CDCl )
-
3.40 ppm (s, 3H): The methoxy group (-OCH
). A sharp singlet. -
4.50 ppm (s, 2H): The benzylic protons (Ar-CH
-O). -
7.10 - 7.40 ppm (m, 2H): Aromatic protons.
-
Note: The aromatic region will show complex splitting due to H-F coupling . The proton at C5 and C6 will split not only by each other (
) but also by the Fluorine atoms ( and ).
-
F NMR Diagnostic Signals
The 2,3-difluoro substitution pattern is unique because the two fluorine atoms are chemically non-equivalent but magnetically coupled.
-
Signal 1: ~ -138 ppm (d).
-
Signal 2: ~ -142 ppm (d).
-
Coupling: You must observe a strong
coupling (typically 20-22 Hz) between the two adjacent fluorine atoms. Absence of this coupling indicates incorrect regiochemistry (e.g., 2,4-difluoro isomer).
Part 4: Functional Utility in Drug Discovery
Why synthesize this specific molecule? It serves as a high-value "fragment" in medicinal chemistry.
-
Bioisosterism: The methoxymethyl group acts as a lipophilic surrogate for hydroxymethyl groups, improving blood-brain barrier (BBB) permeability while retaining hydrogen bond accepting capability.
-
Metabolic Blocking: The fluorine atoms at positions 2 and 3 block metabolic oxidation on the ring, extending the half-life (
) of the final drug candidate. -
Lithium-Halogen Exchange: The Bromine at position 1 is the "reactive handle." It undergoes rapid Lithium-Halogen exchange (using n-BuLi at -78°C) to generate an aryl-lithium species, which can then react with electrophiles (aldehydes, ketones) to build complex scaffolds.
Figure 2: Divergent utility of the aryl bromide handle in medicinal and agrochemical synthesis.
References
-
National Center for Biotechnology Information (2025). Periodic Table of Elements and Isotopic Masses. PubChem.[1][2] [Link]
-
Reich, H. J. (2023). Bordwell pKa Table and Nuclear Magnetic Resonance Data. University of Wisconsin-Madison, Department of Chemistry. [Link]
